molecular formula C12H17N3O2 B2618206 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797318-86-5

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2618206
CAS No.: 1797318-86-5
M. Wt: 235.287
InChI Key: DPEOBJQMUKHYJF-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a tetrahydrofuran ring, and a pyrazole moiety, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran moiety.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyrazole and tetrahydrofuran-containing compounds.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide: This compound shares structural similarities with 2-cyclopropyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, particularly the cyclopropyl and tetrahydrofuran groups.

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: This compound lacks the cyclopropyl group but retains the pyrazole and tetrahydrofuran moieties.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of the cyclopropyl, tetrahydrofuran, and pyrazole groups makes this compound versatile and valuable for various scientific research applications.

Properties

IUPAC Name

2-cyclopropyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(5-9-1-2-9)14-10-6-13-15(7-10)11-3-4-17-8-11/h6-7,9,11H,1-5,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOBJQMUKHYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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